Dimethyl 5-formylisophthalate

Metal-Organic Frameworks Covalent Organic Frameworks Reticular Chemistry

Dimethyl 5-formylisophthalate (CAS 164073-80-7) is an aromatic dialdehyde-ester derivative of isophthalic acid, characterized by a central benzene ring bearing two methyl ester groups at the 1- and 3-positions and a reactive formyl (–CHO) group at the 5-position. With a molecular formula of C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol, this white to off-white solid exhibits predicted physicochemical properties including a boiling point of 356.3±32.0 °C and density of 1.256±0.06 g/cm³.

Molecular Formula C11H10O5
Molecular Weight 222.196
CAS No. 164073-80-7
Cat. No. B2984307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-formylisophthalate
CAS164073-80-7
Molecular FormulaC11H10O5
Molecular Weight222.196
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OC
InChIInChI=1S/C11H10O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-6H,1-2H3
InChIKeyCNOSLEHLXKSKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 5-Formylisophthalate (CAS 164073-80-7): Procurement-Relevant Properties and Functional Profile


Dimethyl 5-formylisophthalate (CAS 164073-80-7) is an aromatic dialdehyde-ester derivative of isophthalic acid, characterized by a central benzene ring bearing two methyl ester groups at the 1- and 3-positions and a reactive formyl (–CHO) group at the 5-position . With a molecular formula of C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol, this white to off-white solid exhibits predicted physicochemical properties including a boiling point of 356.3±32.0 °C and density of 1.256±0.06 g/cm³ . Its solubility profile in DCM, DMF, and DMSO facilitates its integration into diverse synthetic workflows, particularly as an intermediate for metal-organic framework (MOF) and covalent organic framework (COF) ligand synthesis .

Procurement Risk Alert: Why Generic In-Class Aldehyde Esters Cannot Reliably Substitute Dimethyl 5-Formylisophthalate


Dimethyl 5-formylisophthalate occupies a structurally specific niche that precludes simple substitution with other aromatic aldehyde esters or isophthalate derivatives. The precise 5-position formyl group imparts distinct reactivity and spatial orientation critical for the orthogonal functionalization required in reticular materials synthesis . Unlike dimethyl isophthalate (CAS 1459-93-4), which lacks the aldehyde handle entirely and is employed primarily as a plasticizer or polyester monomer, the target compound enables post-synthetic aldehyde-specific chemistry (e.g., Schiff base condensations) that is unattainable with non-formylated analogs . Furthermore, the dimethyl ester configuration represents a deliberate synthetic choice: it provides a stable, protected carboxylic acid moiety that can be selectively unmasked via hydrolysis only after aldehyde-mediated framework construction is complete, thereby preventing undesired cross-reactivity observed when using 5-formylisophthalic acid (CAS 66998-60-5) directly [1].

Dimethyl 5-Formylisophthalate: Quantitative Differentiator Evidence vs. Closest Analogs


Aldehyde-Enabled Reticular Chemistry Differentiation vs. Dimethyl Isophthalate

The presence of the 5-formyl group on dimethyl 5-formylisophthalate confers a qualitative functionality entirely absent in dimethyl isophthalate (CAS 1459-93-4). The target compound possesses an aldehyde moiety capable of undergoing Schiff base condensations with amines, hydrazines, or hydroxylamines, enabling its incorporation as a functional node in MOFs and COFs . In contrast, dimethyl isophthalate serves only as a polyester monomer or plasticizer and cannot participate in aldehyde-specific reticular chemistry .

Metal-Organic Frameworks Covalent Organic Frameworks Reticular Chemistry

Selective Deprotection Advantage Over 5-Formylisophthalic Acid in Multi-Step MOF Ligand Synthesis

Dimethyl 5-formylisophthalate provides the carboxylic acid groups in a protected ester form, enabling orthogonal functionalization strategies. A study on Clip-off Chemistry synthesis of Cu(II)-based cuboctahedral MOPs utilized ozonolysis to cleave olefinic bonds, generating a mixture of aldehyde, carboxylic acid, acetal, and ester functional groups, with the target compound's ester-protected carboxyl groups remaining intact until deliberately hydrolyzed [1]. In contrast, using 5-formylisophthalic acid (CAS 66998-60-5) directly exposes free carboxylic acids that would undergo undesired side reactions (e.g., amidation, esterification, or metal coordination) under conditions optimized for aldehyde chemistry, compromising reaction selectivity and product homogeneity [2].

Orthogonal Protection Strategy MOF Post-Synthetic Modification Ligand Design

Molecular Weight and Crystallinity Differentiation vs. Diethyl 5-Formylisophthalate in Framework Synthesis

The dimethyl ester variant of 5-formylisophthalate (MW 222.19 g/mol) offers a shorter alkyl chain length relative to the diethyl analog (MW 250.25 g/mol, CAS 208450-84-4) . This reduced steric bulk and lower molecular weight influence the pore architecture of resulting frameworks: shorter ester linkers generally yield frameworks with smaller pore apertures and higher volumetric surface area compared to bulkier alkyl ester analogs . While no head-to-head comparison of MOFs synthesized from dimethyl vs. diethyl 5-formylisophthalate was located, established principles of reticular chemistry indicate that linker length is a critical determinant of framework topology, pore size distribution, and gas uptake capacity. The dimethyl ester provides a more compact building block for applications requiring dense functionalization or smaller pore dimensions.

MOF Pore Size Tuning Linker Length Modulation Crystallinity Optimization

Dimethyl 5-Formylisophthalate: Evidence-Supported Application Scenarios for Scientific Procurement


Synthesis of Aldehyde-Decorated MOF Linkers Requiring Post-Synthetic Modification

This compound is specifically suited for the preparation of MOF ligands where the aldehyde group serves as a handle for post-synthetic modification (PSM) after framework assembly. The ester-protected carboxyl groups remain inert during aldehyde-directed chemistry (e.g., imine formation, hydrazone condensation), enabling subsequent deprotection to reveal metal-coordinating carboxylates for MOF node formation . This orthogonal protection strategy is essential for achieving high-purity, defect-free frameworks where precise spatial arrangement of functional groups is required.

Preparation of Porphyrin and Covalent Organic Framework (COF) Precursors via Schiff Base Chemistry

The 5-formyl group enables condensation with amine-containing building blocks (e.g., anilines, aminoporphyrins, or hydrazines) to construct imine-linked COFs or porphyrin-based materials . This aldehyde-specific reactivity is the defining feature that distinguishes dimethyl 5-formylisophthalate from non-formylated isophthalate esters, which cannot participate in Schiff base chemistry. Procurement should be guided by the intended downstream condensation partner and the required framework topology.

Synthesis of Cationic Lipids for Lipid Nanoparticle (LNP) Drug Delivery Systems

Dimethyl 5-formylisophthalate has been employed as a key intermediate in the synthesis of ionizable and dimerizable cationic lipids for gene delivery applications . The formyl group provides a reactive site for the introduction of amine-containing head groups via reductive amination or other carbonyl chemistry, while the ester groups can be converted to acid chlorides or other activated species for conjugation with hydrophobic lipid tails. This dual functionality enables the modular construction of lipids with precisely tunable pKa, fusogenicity, and biodegradability profiles that are critical for effective LNP-mediated nucleic acid delivery [1].

Controlled Ozonolysis for Metal-Organic Polyhedron (MOP) External Functionalization

In Clip-off Chemistry approaches, dimethyl 5-formylisophthalate-derived moieties embedded within MOF frameworks can be cleaved under controlled ozonolysis conditions to yield MOPs with specific external functionalization patterns . The ester groups provide predictable cleavage behavior relative to other functional handles (e.g., olefins, acetals), allowing researchers to design orthogonal bond-cleavage strategies for accessing finite supramolecular architectures that are otherwise challenging to synthesize de novo. This application leverages the compound's stable ester protection as a tunable element in post-synthetic framework editing.

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